(1Z)-1-(4-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE
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Overview
Description
(1Z)-1-(4-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE: is a complex organic compound that features a combination of methoxyphenyl and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(4-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the methoxyphenyl intermediate through a series of reactions such as nitration, reduction, and methylation.
Piperazine Derivative Formation: The piperazine derivative is synthesized by reacting piperazine with appropriate reagents to introduce the methoxyphenyl group.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the piperazine derivative under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-1-(4-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against different biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (1Z)-1-(4-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with similar methoxyphenyl groups.
N-Methyl-4-methoxyphenethylamine: Another related compound with a methyl group attached to the nitrogen atom.
4-(2-Methoxyphenyl)piperazine: A compound with a similar piperazine structure.
Uniqueness
What sets (1Z)-1-(4-METHOXYPHENYL)-N-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-IMINE apart is its unique combination of methoxyphenyl and piperazine groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4g/mol |
IUPAC Name |
(Z)-1-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C20H25N3O2/c1-16(17-8-10-18(24-2)11-9-17)21-23-14-12-22(13-15-23)19-6-4-5-7-20(19)25-3/h4-11H,12-15H2,1-3H3/b21-16- |
InChI Key |
NAHFLEZXDIVQIA-PGMHBOJBSA-N |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=C(C=C3)OC |
SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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